2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide molecular structure and bonding
2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-(3-chloro-1,2,4-thiadiazol-5-ylthio)acetamide, a heterocyclic compound of interest in medicinal chemistry. The document elucidates the distinct structural features of the 1,2,4-thiadiazole core, the thioether linkage, and the acetamide moiety. Through an exploration of its bonding characteristics, including covalent interactions, electron delocalization, and potential non-covalent forces, this guide offers insights into the molecule's reactivity and potential as a covalent modifier. A hypothetical experimental workflow for structural determination via X-ray crystallography is detailed, providing a practical framework for researchers. Furthermore, a summary of expected spectroscopic signatures is presented to aid in the characterization of this and related compounds. This guide is intended to serve as a valuable resource for professionals engaged in the research and development of novel therapeutics.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and biological activities. Among these, thiadiazole derivatives have garnered significant attention for their wide-ranging therapeutic potential. 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide, with the chemical formula C4H4ClN3OS2, is a molecule that integrates several key functional groups, making it a subject of interest for drug design and development.[1] The presence of a halogenated 1,2,4-thiadiazole ring suggests a potential for targeted covalent inhibition, a strategy of growing importance in modern pharmacology.[2][3]
This guide aims to provide a detailed examination of the molecular architecture and bonding of 2-(3-chloro-1,2,4-thiadiazol-5-ylthio)acetamide. By dissecting its constituent parts—the aromatic thiadiazole ring, the flexible thioether bridge, and the hydrogen-bonding capable acetamide group—we can gain a deeper understanding of its chemical behavior and potential interactions with biological macromolecules.
Table 1: General Properties of 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide
| Property | Value |
| Molecular Formula | C4H4ClN3OS2 |
| Molecular Weight | 209.677 g/mol [1] |
| CAS Number | 36950-05-7[1] |
| Appearance | Expected to be a solid at room temperature |
| Key Functional Groups | 1,2,4-Thiadiazole, Thioether, Acetamide, Chloro |
Molecular Structure
The molecular structure of 2-(3-chloro-1,2,4-thiadiazol-5-ylthio)acetamide is a composite of three key functional groups, each contributing to the overall chemical and physical properties of the molecule.
Caption: 2D structure of 2-(3-chloro-1,2,4-thiadiazol-5-ylthio)acetamide.
The 1,2,4-Thiadiazole Ring
The core of the molecule is a 1,2,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[4] The aromaticity of this ring system is due to the presence of two double bonds and a lone pair of electrons from the sulfur atom contributing to the delocalized π-system.[4] This aromatic character confers significant stability to the ring.
The 3-position of the ring is substituted with a chlorine atom, an electron-withdrawing group that influences the electron density distribution within the ring. The 5-position is the point of attachment for the thioether linkage. In 1,2,4-thiadiazoles, the 5-position is known to be the most reactive site for nucleophilic substitution.
While specific crystallographic data for 2-(3-chloro-1,2,4-thiadiazol-5-ylthio)acetamide is not publicly available, we can estimate the bond lengths and angles based on related structures.
Table 2: Estimated Bond Lengths and Angles of the 1,2,4-Thiadiazole Ring
| Bond | Estimated Length (Å) | Angle | Estimated Angle (°) |
| S1-C5 | 1.74 | C5-S1-N2 | 90 |
| N2-C3 | 1.32 | S1-N2-C3 | 115 |
| C3-N4 | 1.38 | N2-C3-N4 | 110 |
| N4-C5 | 1.33 | C3-N4-C5 | 115 |
| C5-S(thioether) | 1.76 | N4-C5-S1 | 110 |
| C3-Cl | 1.73 |
Note: These values are estimations based on general data for substituted 1,2,4-thiadiazoles and may vary in the actual molecule.
The Thioether Linkage
A thioether group (-S-) connects the 1,2,4-thiadiazole ring to the acetamide moiety. Thioethers, also known as sulfides, are the sulfur analogs of ethers. The sulfur atom in a thioether has two lone pairs of electrons. Unlike ethers, thioethers are readily oxidized to sulfoxides and sulfones. The C-S-C bond angle is typically around 99°. The thioether linkage provides rotational flexibility to the molecule, allowing the thiadiazole and acetamide groups to adopt various spatial orientations.
The Acetamide Group
The acetamide group (-CH2C(=O)NH2) is a common functional group in organic chemistry and medicinal compounds. It consists of a methyl group attached to a carbonyl group, which is in turn bonded to an amino group.[5][6][7] The amide functional group is planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance imparts a partial double bond character to the C-N bond, restricting its rotation. The acetamide group is capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair). This property is crucial for its potential interactions with biological targets.
Bonding and Electronic Properties
The bonding in 2-(3-chloro-1,2,4-thiadiazol-5-ylthio)acetamide is characterized by a combination of strong covalent bonds and delocalized π-systems.
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Sigma (σ) Bonds: The molecular framework is held together by a network of sigma bonds, which are formed by the direct overlap of atomic orbitals. These single bonds allow for free rotation, with the exception of the C-N bond in the amide group.
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Pi (π) Bonds: The 1,2,4-thiadiazole ring and the carbonyl group of the acetamide moiety contain π-bonds, which are formed by the sideways overlap of p-orbitals. The delocalized π-system of the thiadiazole ring is responsible for its aromaticity and stability.
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Electron Delocalization: The lone pair of electrons on the nitrogen atom of the acetamide group is delocalized into the adjacent carbonyl group. This resonance stabilization is a key feature of amides. The aromatic 1,2,4-thiadiazole ring exhibits significant electron delocalization across the five-membered ring.
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Non-covalent Interactions: The acetamide group can participate in hydrogen bonding, which can influence the molecule's conformation and its interactions with other molecules, including water and biological macromolecules. The presence of sulfur and nitrogen atoms also allows for potential dipole-dipole interactions.
Reactivity and Potential as a Covalent Modifier
The chemical reactivity of 2-(3-chloro-1,2,4-thiadiazol-5-ylthio)acetamide is largely dictated by its functional groups. The 1,2,4-thiadiazole ring, particularly with a chloro substituent, is an electron-deficient system. The 5-position is susceptible to nucleophilic attack, a characteristic that has been exploited in the design of covalent inhibitors.[2][8] It is plausible that a nucleophilic residue in a biological target, such as a cysteine thiol, could attack the C5 position of the thiadiazole ring, leading to the displacement of the thioacetamide group and the formation of a covalent bond.
Hypothetical Experimental Workflow for Structural Determination
To definitively determine the three-dimensional structure of 2-(3-chloro-1,2,4-thiadiazol-5-ylthio)acetamide, single-crystal X-ray diffraction is the gold standard. The following outlines a hypothetical workflow for this process.
Caption: Workflow for X-ray crystallography.
Step-by-Step Methodology:
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Synthesis and Purification: The compound would first be synthesized. A possible route involves the reaction of 3-chloro-5-mercapto-1,2,4-thiadiazole with 2-chloroacetamide in the presence of a base. The crude product would then be purified to a high degree, typically by recrystallization or chromatography, to remove any impurities that might hinder crystal growth.
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Crystal Growth: High-quality single crystals are essential for X-ray diffraction. This is often the most challenging step. Various techniques would be employed, such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A range of solvents and solvent mixtures would be screened to find the optimal conditions for crystal formation.
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X-ray Diffraction Data Collection: A suitable single crystal would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.
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Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the unit cell are then determined using computational methods to solve the "phase problem." The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
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Structural Analysis and Validation: The final refined structure provides precise information on bond lengths, bond angles, and torsion angles. The model is validated using various crystallographic metrics to ensure its quality and accuracy. The data would then be deposited in a crystallographic database.
Expected Spectroscopic Properties
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the characterization of organic molecules.
Table 3: Expected Spectroscopic Data for 2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide
| Technique | Expected Signals |
| ¹H NMR | A singlet for the -CH₂- protons (around 4.0-4.5 ppm). Two broad singlets for the -NH₂ protons (around 7.0-8.0 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | A signal for the -CH₂- carbon. A signal for the carbonyl carbon (around 170 ppm). Signals for the two carbons of the 1,2,4-thiadiazole ring. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the amide (around 1650-1680 cm⁻¹). N-H stretching bands for the primary amide (around 3200-3400 cm⁻¹). C-Cl stretching band. Bands associated with the 1,2,4-thiadiazole ring. |
Note: The exact chemical shifts and absorption frequencies will depend on the solvent and the specific electronic environment of the molecule.
Conclusion
2-(3-Chloro-1,2,4-thiadiazol-5-ylthio)acetamide is a multifaceted molecule with significant potential in the field of drug discovery. Its structure, characterized by an aromatic and reactive 1,2,4-thiadiazole ring, a flexible thioether linkage, and a hydrogen-bonding acetamide group, provides a rich scaffold for chemical modification and biological interaction. This technical guide has provided a detailed overview of its molecular structure, bonding, and reactivity, offering a foundation for further research. While experimental determination of its precise three-dimensional structure is still required, the information presented here, based on established chemical principles and data from analogous compounds, serves as a robust starting point for scientists and researchers in the field.
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